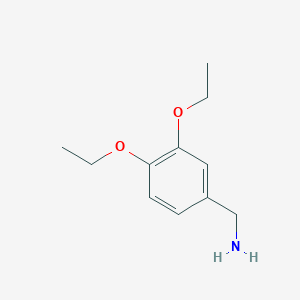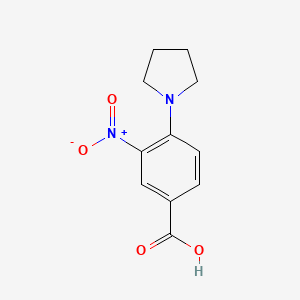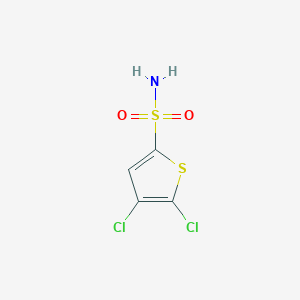
(3,4-Diethoxyphenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3,4-Diethoxyphenyl)methanamine” is a chemical compound .
Synthesis Analysis
One of the earliest syntheses of a similar compound, DMPEA (then referred to as “homoveratrylamine”), was made in a multi-step sequence starting from vanillin . A similar sequence was subsequently reported by Buck and Perkin . A much shorter synthesis is given by Shulgin and Shulgin .Molecular Structure Analysis
The molecular structure of “(3,4-Diethoxyphenyl)methanamine” is represented by the InChI code1S/C11H17NO2/c1-3-13-10-6-5-9 (8-12)7-11 (10)14-4-2/h5-7H,3-4,8,12H2,1-2H3 . Chemical Reactions Analysis
The compound has been used in the synthesis of Bevantolol . It is also closely related to mescaline which is 3,4,5-trimethoxyphenethylamine .Physical And Chemical Properties Analysis
The molecular weight of “(3,4-Diethoxyphenyl)methanamine” is 195.26 . The compound should be stored in a dark place, in an inert atmosphere, at 2-8°C .Applications De Recherche Scientifique
Chemical Properties and Storage
- Summary of Application : “(3,4-Diethoxyphenyl)methanamine” is a chemical compound with the CAS Number: 869942-88-1 and a molecular weight of 195.26 .
- Methods of Application : This compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Use in Conducting Polymeric Materials
- Summary of Application : Poly (3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS)-based polymeric materials, which could potentially include “(3,4-Diethoxyphenyl)methanamine”, have been extensively investigated for many organic electronics applications .
- Methods of Application : These materials are prepared via hybridizing with a variety of inorganic nanomaterials and carbon nanostructures or through solvent, vapour, and electrochemical treatments .
- Results or Outcomes : PEDOT:PSS and its hybrids with inorganic nanostructural components potentially exhibit outstanding thermoelectric performance .
Use in Polymer Products
- Summary of Application : Diaminodiphenylmethanes, a class of compounds that could potentially include “(3,4-Diethoxyphenyl)methanamine”, are important chain-extending, cross-linking, and curing agents used extensively in the preparation of various polymer products .
- Methods of Application : These compounds are typically incorporated into the polymer matrix during the polymerization process .
- Results or Outcomes : The incorporation of these compounds can enhance the properties of the resulting polymer products, including their mechanical strength, thermal stability, and chemical resistance .
Use in Optoelectronics, Actuators, and Energy Storage
- Summary of Application : The combination of ionic liquids (ILs) and conducting polymers, which could potentially include “(3,4-Diethoxyphenyl)methanamine”, is a topic of current interest due to the significant advances observed in applications such as optoelectronics, actuators, and energy storage .
- Methods of Application : These materials are typically prepared by combining the ionic liquids and conducting polymers in a suitable solvent, followed by a polymerization process .
- Results or Outcomes : The resulting materials can exhibit improved electrical conductivity, mechanical flexibility, and environmental stability, making them suitable for use in a variety of electronic devices .
Safety And Hazards
Propriétés
IUPAC Name |
(3,4-diethoxyphenyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-3-13-10-6-5-9(8-12)7-11(10)14-4-2/h5-7H,3-4,8,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDARETZOURFAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CN)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390259 |
Source


|
| Record name | 1-(3,4-Diethoxyphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Diethoxyphenyl)methanamine | |
CAS RN |
869942-88-1 |
Source


|
| Record name | 1-(3,4-Diethoxyphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Fluoro-2-[(4-fluoroanilino)methylene]-3-phenyl-1-indanone](/img/structure/B1306944.png)
![2-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-4,9-dihydro-1H-carbazol-1(3H)-one](/img/structure/B1306951.png)
![4-[2-(trifluoromethyl)phenoxy]benzenesulfonyl Chloride](/img/structure/B1306954.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1,3,5-trimethyl-1H-pyrazole-4-carbohydrazide](/img/structure/B1306961.png)
![ethyl N-[2-cyano-2-[(2,6-difluorophenyl)hydrazinylidene]acetyl]carbamate](/img/structure/B1306964.png)


![(E)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(2-thienyl)-2-propenenitrile](/img/structure/B1306976.png)
![4-chloro-N-[(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline](/img/structure/B1306988.png)
![Isopropyl 2-(4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B1306991.png)
![(E)-2-cyano-3-(4-cyanophenyl)-N-[4-(trifluoromethyl)phenyl]-2-propenamide](/img/structure/B1306998.png)

![3-Methyl-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]-diazepine-2-carboxylic acid](/img/structure/B1307003.png)